Imipramine Pamoate

Description

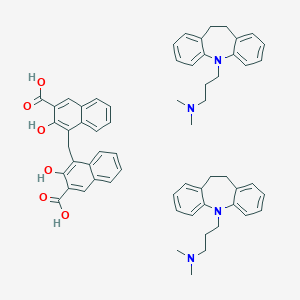

Structure

2D Structure

Properties

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQZYOJIXDMZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H64N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143484 | |

| Record name | Imipramine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-24-8 | |

| Record name | Imipramine pamoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipramine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPRAMINE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC34P30298 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Pharmacological Profile of Imipramine Pamoate and Imipramine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological properties of two distinct salt forms of the tricyclic antidepressant imipramine: the pamoate and hydrochloride salts. While both formulations deliver the same active therapeutic agent, their differing salt chemistry results in distinct pharmacokinetic profiles, a crucial consideration for clinical application and further research. This document details their shared pharmacodynamics, contrasts their pharmacokinetic characteristics, presents quantitative data in a comparative format, outlines key experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Executive Summary

Imipramine is a cornerstone tricyclic antidepressant that functions primarily through the inhibition of serotonin and norepinephrine reuptake. The hydrochloride salt is an immediate-release formulation, leading to rapid absorption and higher peak plasma concentrations. In contrast, the pamoate salt is a long-acting, sustained-release formulation designed for once-daily administration, which may enhance patient adherence. A clinical study has demonstrated the therapeutic equivalence of a single daily dose of 150 mg of imipramine pamoate to a divided dose of 150 mg of imipramine hydrochloride, with both forms exhibiting similar side-effect profiles. Despite this clinical equivalence, the choice of salt form has significant implications for the drug's absorption and plasma concentration-time profile.

Pharmacodynamic Profile: A Unified Mechanism of Action

The fundamental mechanism of action is identical for both this compound and imipramine hydrochloride, as they both liberate the same active imipramine molecule.

Primary Target: Monoamine Transporters

Imipramine is a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, imipramine increases the synaptic concentration and prolongs the availability of serotonin and norepinephrine, leading to enhanced neurotransmission. This modulation of monoaminergic systems is the primary basis for its antidepressant effects.

Receptor Interaction Profile

Beyond its primary targets, imipramine interacts with a range of other receptors, which contributes to its therapeutic efficacy and its adverse effect profile. These secondary targets include histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors.

Data Presentation: Quantitative Pharmacodynamic Parameters

The following tables provide a summary of the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of imipramine.

Table 1: Imipramine Binding Affinity (Ki) for Monoamine Transporters

| Target | Ki (nM) | Species | Reference |

| Serotonin Transporter (SERT) | 1.4 | Human | [1] |

| Norepinephrine Transporter (NET) | 37 | Human | [1] |

| Dopamine Transporter (DAT) | >8,500 | Human | [2] |

Table 2: Imipramine Functional Potency (IC50) for Monoamine Reuptake Inhibition

| Target | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | 32 | [1][3] |

| Norepinephrine Transporter (NET) | Data not consistently reported |

Table 3: Imipramine Binding Affinity (Ki) for Various Neuroreceptors

| Receptor | Ki (nM) | Reference |

| Histamine H1 | 11 | |

| Muscarinic M1 | 91 | |

| Muscarinic M2 | 160 | |

| Muscarinic M3 | 93 | |

| Muscarinic M4 | 48 | |

| Muscarinic M5 | 83 | |

| α1-Adrenergic | 33-50 | |

| σ1 | 332-520 |

Signaling Pathway Visualization

The primary therapeutic action of imipramine is initiated by its binding to and inhibition of SERT and NET at the presynaptic terminal.

Figure 1. Imipramine's mechanism of action at the synapse.

Pharmacokinetic Profiles: The Key Distinction

The salt form of imipramine dictates its formulation and, consequently, its absorption and disposition in the body.

Imipramine Hydrochloride: Immediate-Release Kinetics

As an immediate-release formulation, imipramine hydrochloride is rapidly absorbed following oral administration. This leads to a relatively short time to reach maximum plasma concentration (Tmax).

This compound: Sustained-Release Kinetics

The pamoate salt is formulated for sustained release, resulting in slower absorption from the gastrointestinal tract. This leads to a delayed Tmax and lower peak plasma concentrations (Cmax) compared to the hydrochloride salt, which contributes to a smoother plasma concentration profile over a 24-hour period.

Data Presentation: Comparative Pharmacokinetic Parameters

While a direct head-to-head comparative pharmacokinetic study with Cmax and Tmax values is not available in the cited literature, the table below summarizes the general pharmacokinetic parameters for imipramine.

Table 4: General Pharmacokinetic Parameters of Imipramine

| Parameter | Value | Reference |

| Bioavailability | 22-77% | |

| Tmax (hydrochloride) | 2-6 hours | |

| Protein Binding | 60-96% | |

| Volume of Distribution | 10-20 L/kg | |

| Elimination Half-life (Imipramine) | ~12 hours | |

| Elimination Half-life (Desipramine) | ~22.5 hours | |

| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP2D6) | |

| Major Active Metabolite | Desipramine | |

| Excretion | Primarily renal (80%), fecal (20%) |

Experimental Protocols

The following section details the methodologies for key experiments used to determine the pharmacodynamic and pharmacokinetic properties of imipramine.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of imipramine for its target receptors and transporters.

Figure 2. Workflow of a radioligand binding assay.

Methodology: A preparation of cell membranes expressing the target of interest is incubated with a specific radioligand and varying concentrations of imipramine. The reaction is terminated by rapid filtration to separate the membrane-bound from the free radioligand. The radioactivity on the filters is then quantified, and the data are analyzed to determine the IC50, which is subsequently converted to the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This functional assay measures the potency (IC50) of imipramine in inhibiting the reuptake of neurotransmitters.

Figure 3. Workflow of a neurotransmitter uptake assay.

Methodology: Synaptosomes or cells expressing the target transporter are pre-incubated with different concentrations of imipramine before the addition of a radiolabeled neurotransmitter (e.g., [3H]serotonin). The uptake is terminated by rapid filtration, and the intracellular radioactivity is measured. The IC50 value is then determined from the concentration-response curve.

Pharmacokinetic Analysis in Plasma

The concentration of imipramine and its active metabolite, desipramine, in plasma is typically determined using High-Performance Liquid Chromatography (HPLC).

Figure 4. Workflow for pharmacokinetic analysis.

Methodology: Plasma samples are subjected to a liquid-liquid extraction procedure to isolate imipramine and an internal standard. The extracts are then analyzed by reverse-phase HPLC with UV detection. The concentrations are quantified by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

Conclusion

The choice between this compound and imipramine hydrochloride depends on the desired clinical outcome and dosing strategy. While their pharmacodynamic profiles are identical, their pharmacokinetic properties differ significantly due to their respective sustained-release and immediate-release formulations. The pamoate salt offers the convenience of once-daily dosing and a more stable plasma concentration, which may improve tolerability and patient compliance. The hydrochloride salt, with its rapid onset of absorption, may be suitable for different clinical scenarios. A thorough understanding of these differences is essential for both clinicians and researchers in the field of psychopharmacology and drug development.

References

- 1. Relative bioavailability of imipramine (Tofranil) coated tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychrights.org [psychrights.org]

- 3. A controlled double blind comparative study of single dose administration of this compound and divided dose of imipramine hydrochloride in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Crystallization of Imipramine Pamoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization processes for imipramine pamoate, a tricyclic antidepressant. The information presented is collated from established patents and scientific literature, offering detailed methodologies and quantitative data to support research and development in this area.

Introduction

Imipramine, a dibenzazepine derivative, is a well-established tricyclic antidepressant.[1] Its pamoate salt, this compound, is utilized in specific pharmaceutical formulations.[1] The synthesis and crystallization of this active pharmaceutical ingredient (API) are critical steps that determine its purity, stability, and ultimate therapeutic efficacy. This document outlines the prevalent synthesis pathways and crystallization techniques, providing a technical resource for professionals in the pharmaceutical sciences.

Synthesis of this compound

The primary and most direct synthesis of this compound involves the reaction of imipramine free base with pamoic acid.[2][3] An alternative approach involves the use of imipramine hydrochloride and a salt of pamoic acid, such as disodium pamoate.[4]

Synthesis from Imipramine Base and Pamoic Acid

This method is a straightforward two-step process that involves the direct reaction of the active imipramine base with pamoic acid in an organic solvent. The imipramine base can be sourced commercially or generated from imipramine hydrochloride by treatment with a base like sodium hydroxide.

Reaction Scheme:

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol:

A common laboratory-scale procedure is as follows:

-

A slurry of pamoic acid is prepared in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a reaction vessel.

-

A solution of imipramine base in the same solvent is added to the pamoic acid slurry. The addition is typically controlled to maintain the reaction temperature below 50°C.

-

The reaction mixture is stirred for an extended period, generally 12 to 16 hours, at a temperature ranging from 20°C to 50°C.

-

The resulting this compound product is then isolated from the reaction mixture. The isolation method depends on the solvent used.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 92% to 98% | |

| Purity | 99.7% to 99.9% | |

| Reaction Time | 12 to 16 hours | |

| Reaction Temperature | 20°C to 50°C |

Synthesis from Imipramine Hydrochloride and Disodium Pamoate

This alternative synthesis route avoids the need to first generate the imipramine free base. It involves the reaction of imipramine hydrochloride with disodium pamoate in a mixed solvent system.

Experimental Protocol:

-

A solution of disodium pamoate is prepared in a water-miscible organic solvent.

-

A separate solution of imipramine hydrochloride is prepared in a mixture of water and a water-miscible organic solvent.

-

The two solutions are combined, leading to the precipitation of this compound.

-

The product is then isolated through filtration.

Crystallization of this compound

The crystallization process is crucial for obtaining the desired polymorphic form of this compound with high purity. The choice of solvent and the method of isolation are key factors in this process.

Crystallization Workflow

The general workflow for the crystallization of this compound following its synthesis is depicted below.

Caption: General crystallization workflow for this compound.

Detailed Crystallization Protocols

Method 1: Crystallization from Ethyl Acetate

When ethyl acetate is used as the reaction solvent, the this compound typically precipitates as a bright yellow slurry.

-

Protocol:

-

Following the reaction period, the slurry is filtered to separate the solid product.

-

The collected solid is washed with additional ethyl acetate to remove residual impurities.

-

The final product is dried to yield a bright yellow crystalline solid.

-

Method 2: Crystallization from Dichloromethane

In dichloromethane, this compound may form a clear solution. Crystallization is then induced by the addition of an anti-solvent.

-

Protocol:

-

After the reaction, the dichloromethane solution is filtered to remove any insoluble material.

-

A portion of the dichloromethane may be removed by distillation.

-

An anti-solvent, such as acetone or ethyl acetate, is added to the concentrated solution to precipitate the this compound.

-

The precipitated solid is filtered, washed, and dried.

-

Quantitative Crystallization Data:

| Solvent System | Isolation Method | Precipitating Agent | Product Form | Reference |

| Ethyl Acetate | Filtration | N/A | Bright yellow slurry/crystalline solid | |

| Dichloromethane | Precipitation | Acetone or Ethyl Acetate | Bright yellow solid |

Polymorphism

This compound is known to exist in different polymorphic forms, including crystalline and amorphous states. The specific crystalline form obtained can be influenced by the synthesis and crystallization conditions. Different polymorphic forms can exhibit variations in physical properties such as solubility and stability, which can impact the drug's bioavailability. Characterization of the polymorphic form is typically performed using techniques such as X-ray powder diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC).

Conclusion

The synthesis and crystallization of this compound can be achieved through well-defined and high-yielding processes. The direct reaction of imipramine base with pamoic acid in solvents like ethyl acetate or dichloromethane provides a robust and scalable method. The subsequent crystallization, tailored to the solvent system, is critical for isolating a pure, crystalline product. A thorough understanding and control of these processes are essential for the consistent production of high-quality this compound for pharmaceutical use.

References

- 1. Imipramine - Wikipedia [en.wikipedia.org]

- 2. US9334240B2 - Method of preparation of this compound and novel crystalline form of this compound thereof - Google Patents [patents.google.com]

- 3. US20150225349A1 - Method of preparation of this compound and novel crystalline form of this compound thereof - Google Patents [patents.google.com]

- 4. WO2009047796A1 - Polymorphs of imipramine hydrochloride and pamoate salt - Google Patents [patents.google.com]

Preclinical Research Applications of Imipramine Pamoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imipramine, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder for decades. Its pamoate salt, imipramine pamoate, offers a long-acting formulation designed to improve patient compliance through once-daily dosing. While clinical therapeutic equivalence to the more extensively studied imipramine hydrochloride is established, this guide focuses on the preclinical research applications of imipramine, with the understanding that the pamoate formulation presents a valuable tool for sustained-release studies in animal models. This document provides an in-depth overview of its mechanism of action, pharmacokinetic profile, and applications in preclinical models of depression, anxiety, and neuropathic pain. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate the design and execution of future preclinical investigations. Furthermore, this guide visualizes the key signaling pathways implicated in imipramine's therapeutic effects.

Core Concepts: Mechanism of Action

Imipramine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft.[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[2] This potentiation of monoaminergic signaling is believed to be the initial step in a cascade of neuroadaptive changes that underlie its therapeutic effects.[2]

Beyond its primary targets, imipramine also interacts with a variety of other receptors, which contribute to both its therapeutic profile and its side effects. These include antagonistic activity at muscarinic, histaminergic (H1), and alpha-1 adrenergic receptors.

Pharmacokinetics: A Comparative Overview

While specific preclinical pharmacokinetic data for this compound is limited in publicly available literature, its profile can be inferred from its nature as a long-acting salt and from the extensive data on imipramine hydrochloride. The pamoate salt is designed for slower dissolution and absorption, leading to a more sustained release profile compared to the hydrochloride salt.[3]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Imipramine (Hydrochloride Salt)

| Parameter | Animal Model | Route of Administration | Value | Reference(s) |

| Half-life (t½) | Rat | Intraperitoneal (IP) | ~3.5 hours (imipramine), ~21.2 hours (desipramine) | [4] |

| Dog | Oral | ~0.25 hours | ||

| Mouse | Intravenous (IV) | ~65.3 minutes | ||

| Metabolism | Rat, Mouse | - | Primarily hepatic via CYP1A2, CYP3A4, CYP2C19 to active metabolite desipramine, followed by hydroxylation via CYP2D6. | |

| Distribution | Rat | - | Rapidly distributes to all tissues, including the brain. |

Note: The pharmacokinetic parameters of imipramine can be influenced by factors such as age and sex, as demonstrated in rat studies.

Preclinical Applications and Efficacy

Imipramine has been extensively evaluated in a variety of preclinical models, demonstrating its potential therapeutic utility across a range of neuropsychiatric and pain disorders.

Depression

Imipramine is a standard positive control in preclinical models of depression due to its well-established clinical efficacy.

Table 2: Efficacy of Imipramine in Preclinical Models of Depression

| Animal Model | Species | Imipramine Dose & Route | Key Findings | Reference(s) |

| Forced Swim Test (FST) | Mouse | 10-30 mg/kg, IP | Decreased immobility time, indicating an antidepressant-like effect. | |

| Rat | 30 mg/kg, IP | Dose-dependent antidepressant effects, with greater efficacy in the morning. | ||

| Chronic Unpredictable Mild Stress (CUMS) | Rat | 1.0 mg/kg/day | Attenuated behavioral deficits induced by chronic stress. | |

| Tail Suspension Test (TST) | Mouse | 5, 10, 20 mg/kg | Reduced immobility time. |

Anxiety

Preclinical studies have also demonstrated the anxiolytic-like effects of imipramine.

Table 3: Efficacy of Imipramine in Preclinical Models of Anxiety

| Animal Model | Species | Imipramine Dose & Route | Key Findings | Reference(s) |

| Elevated Plus Maze (EPM) | Rat | 5, 10, 15 mg/kg, IP (chronic) | Exerted anxiolytic-like effects. |

Neuropathic Pain

Imipramine has shown analgesic properties in animal models of neuropathic pain, supporting its clinical use for this indication.

Table 4: Efficacy of Imipramine in Preclinical Models of Neuropathic Pain

| Animal Model | Species | Imipramine Dose & Route | Key Findings | Reference(s) |

| Sciatic Nerve Ligation | Mouse | 5 mg/kg, IP | Reduced anxiety- and depression-like behaviors associated with neuropathic pain. |

Experimental Protocols

Forced Swim Test (FST) in Mice

This model is widely used to screen for antidepressant activity.

Protocol:

-

Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

-

Procedure:

-

Administer imipramine (e.g., 10 mg/kg, IP) or vehicle 30 minutes before the test.

-

Individually place each mouse in the water-filled cylinder for a 6-minute session.

-

Record the session for later analysis.

-

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) in Rats

This model assesses anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.

Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor (e.g., 50 cm).

-

Procedure:

-

Administer imipramine (e.g., 5, 10, or 15 mg/kg, IP) or vehicle. For chronic studies, administer daily for a specified period (e.g., 21 days).

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

-

Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms suggests an anxiolytic-like effect.

Chronic Unpredictable Mild Stress (CUMS) in Rats

This model induces a state of anhedonia and other depressive-like behaviors by exposing animals to a series of mild, unpredictable stressors.

Protocol:

-

Stressors: Over a period of several weeks (e.g., 14 days), expose rats to a variable sequence of mild stressors. Examples include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation.

-

Drug Administration: Administer imipramine (e.g., 1.0 mg/kg/day) or vehicle daily throughout the stress period.

-

Behavioral Assessment: Following the stress period, assess depressive-like behaviors using tests such as the sucrose preference test (to measure anhedonia) or the forced swim test.

-

Data Analysis: Compare the behavioral outcomes of the stressed, imipramine-treated group to the stressed, vehicle-treated group and non-stressed controls. A reversal of the stress-induced behavioral deficits indicates an antidepressant-like effect.

Signaling Pathways

Imipramine's therapeutic effects are associated with the modulation of several intracellular signaling pathways, leading to long-term changes in gene expression and neuroplasticity.

CREB-Regulated Transcription Coactivator 1 (CRTC1) Pathway

Recent studies suggest that the antidepressant effects of imipramine are mediated, in part, through the CREB-regulated transcription coactivator 1 (CRTC1) pathway in the medial prefrontal cortex. Chronic stress has been shown to downregulate CRTC1 expression, an effect that is reversed by imipramine treatment.

Caption: Imipramine's regulation of the CRTC1 signaling pathway.

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) Pathway

Imipramine administration has been shown to induce changes in the phosphorylation of FAK and PYK2, two non-receptor tyrosine kinases involved in synaptic plasticity. Chronic imipramine treatment leads to decreased FAK phosphorylation and increased PYK2 phosphorylation in the prefrontal cortex of rats.

References

- 1. This compound | C61H64N4O6 | CID 24904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. psychrights.org [psychrights.org]

- 4. Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Imipramine Pamoate: A Technical Guide to its Effects on Serotonin and Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imipramine is a foundational tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This action blocks the reuptake of these key neurotransmitters from the synaptic cleft, thereby potentiating serotonergic and noradrenergic neurotransmission.[1] Imipramine pamoate is a long-acting formulation that utilizes a pamoate salt to allow for a single daily dose, which can improve patient adherence compared to the immediate-release hydrochloride salt.[2][3] However, the core pharmacological activity on the transporters is dictated by the imipramine molecule itself. This document provides an in-depth technical overview of imipramine's interaction with SERT and NET, presenting quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Data: Transporter Binding and Inhibition

The affinity and inhibitory potency of imipramine and its active metabolite, desipramine, for human monoamine transporters have been quantified through various in vitro assays. Imipramine demonstrates a significantly higher affinity for the serotonin transporter compared to the norepinephrine transporter. Conversely, its primary active metabolite, desipramine, shows a higher affinity for the norepinephrine transporter. This dual but distinct profile contributes to the drug's broad efficacy. The data, primarily derived from studies using imipramine hydrochloride, is summarized below.

Table 1: Binding Affinity (Kᵢ) of Imipramine and Desipramine for Monoamine Transporters

| Compound | Transporter | Species | Kᵢ (nM) | Reference(s) |

| Imipramine | SERT | Human | 1.3 - 1.4 | |

| NET | Human | 2.6 - 37 | ||

| DAT | Human | >8,500 | ||

| Desipramine | SERT | Human | 25 | |

| (Metabolite) | NET | Human | 0.8 |

Kᵢ (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the transporters. Lower values indicate higher binding affinity.

Table 2: Functional Inhibition (IC₅₀) of Imipramine

| Transporter | Species | IC₅₀ (nM) | Assay Type | Reference(s) |

| SERT | Not Specified | 32 | Serotonin Transporter Inhibition |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response (e.g., neurotransmitter uptake) by 50%.

Mechanism of Action and Signaling Pathways

Imipramine's primary mechanism of action is the competitive inhibition of SERT and NET. By binding to these transporter proteins on the presynaptic neuron, it physically obstructs the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged availability of these neurotransmitters to interact with postsynaptic receptors.

References

In Vitro Binding Affinity of Imipramine to Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a dibenzazepine tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake. However, its clinical profile is also significantly influenced by its affinity for various other neurotransmitter receptors, including muscarinic acetylcholine receptors. This off-target binding is responsible for the characteristic anticholinergic side effects associated with imipramine treatment, such as dry mouth, blurred vision, constipation, and urinary retention.[1][2][3] This technical guide provides an in-depth overview of the in vitro binding affinity of imipramine for muscarinic receptors, presenting quantitative binding data, detailed experimental protocols for affinity determination, and relevant signaling pathways.

Quantitative Binding Affinity of Imipramine for Muscarinic Receptors

Imipramine acts as an antagonist at muscarinic acetylcholine receptors.[1][2] Its binding affinity has been quantified using in vitro radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to the receptor. The affinity is typically expressed as the inhibitor constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the IC50 (pIC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following table summarizes the available quantitative data for the binding affinity of imipramine to human and rat muscarinic acetylcholine receptors.

| Receptor Subtype | Species | Parameter | Value (nM) | Reference |

| Muscarinic Acetylcholine Receptor | Rat (Brain without cerebellum) | IC50 | 300 | |

| Muscarinic Acetylcholine Receptor M2 | Human | Ki | 60 | |

| Muscarinic Acetylcholine Receptor M3 | Human | Ki | Not Available |

Note: The available data primarily refers to "imipramine" or "imipramine hydrochloride." The pamoate salt form is not expected to alter the in vitro binding affinity of the imipramine molecule itself.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

The determination of imipramine's binding affinity for muscarinic receptors is typically achieved through competitive radioligand binding assays. This method involves measuring the displacement of a known high-affinity radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS)) by increasing concentrations of unlabeled imipramine.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat brain homogenate, guinea pig jejunum, or cultured cells transfected with a specific human muscarinic receptor subtype).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-Quinuclidinyl Benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: Imipramine hydrochloride or pamoate, dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine non-specific binding.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., phosphate-buffered saline).

-

Scintillation Cocktail: For detection of the radioisotope.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Detailed Procedure

-

Membrane Preparation: Homogenize the tissue or cells containing the muscarinic receptors in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances that might interfere with the assay. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a series of tubes, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of imipramine.

-

Total Binding: Tubes containing only membranes and radioligand.

-

Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).

-

Competitive Binding: Tubes containing membranes, radioligand, and serially diluted imipramine.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the imipramine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of imipramine that inhibits 50% of the specific radioligand binding.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. There are five subtypes (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades. Imipramine's antagonism of these receptors blocks the initiation of these pathways.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M2 and M4 Receptor Signaling

The M2 and M4 subtypes couple to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Conclusion

The in vitro binding of imipramine to muscarinic acetylcholine receptors is a well-established phenomenon that contributes significantly to its side effect profile. The quantitative binding data, primarily in the form of Ki and IC50 values, demonstrate a moderate to high affinity of imipramine for these receptors. The experimental determination of these values relies on robust and reproducible radioligand binding assays. Understanding the interaction of imipramine with the various muscarinic receptor subtypes and their downstream signaling pathways is crucial for a comprehensive understanding of its pharmacology and for the development of future antidepressants with improved selectivity and tolerability.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Imipramine Pamoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a cornerstone tricyclic antidepressant, is frequently utilized in its pamoate salt form to modify its release characteristics. A thorough understanding of the solubility and stability of imipramine pamoate is paramount for the development of robust, safe, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility profile of this compound in common laboratory solvents and outlines its stability under various conditions. Detailed experimental protocols are presented to enable researchers to determine these critical parameters, ensuring data accuracy and reproducibility.

Introduction

Imipramine is a dibenzazepine derivative that functions as a potent inhibitor of serotonin and norepinephrine reuptake.[1][2] While the hydrochloride salt is commonly used, the pamoate salt offers advantages in terms of formulation, particularly for oral administration.[3][4] The physicochemical properties of the pamoate salt, such as its solubility and stability, directly influence the drug's dissolution rate, bioavailability, and shelf-life. This guide addresses the critical need for a centralized resource on these properties for formulation scientists and researchers.

Solubility Profile of this compound

The solubility of a drug substance is a critical determinant of its oral bioavailability. For poorly water-soluble drugs, the dissolution process can be the rate-limiting step in drug absorption.

Qualitative Solubility

This compound is characterized by its lipophilicity, which dictates its solubility in various solvents. It is qualitatively described as being soluble in several common organic solvents, while it is practically insoluble in water.[3]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Chloroform | Soluble | |

| Ether | Soluble | |

| Carbon Tetrachloride | Soluble |

Quantitative Solubility Data (Reference: Imipramine Hydrochloride)

Table 2: Quantitative Solubility of Imipramine Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

| DMSO | ≥ 100 | |

| Water | ≥ 100 | |

| Ethanol | Approx. 25 | |

| PBS (pH 7.2) | Approx. 0.5 |

Stability Profile of this compound

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.

General Stability of Imipramine

Imipramine, as a tricyclic antidepressant, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.

-

pH Stability : Solutions of imipramine hydrochloride are known to be most stable in the pH range of 4-5.

-

Photostability : Exposure to light can cause discoloration (yellowish or reddish tint) and a loss of potency.

-

Thermal Stability : While generally stable at room temperature, elevated temperatures can accelerate degradation.

-

Oxidative Stability : Imipramine is susceptible to oxidation, which is a common degradation pathway for antidepressants.

It is crucial to conduct specific stability studies on this compound to understand its unique degradation profile.

Experimental Protocols

To empower researchers to generate specific and reliable data for this compound, the following detailed experimental protocols are provided.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method, often referred to as the shake-flask method, is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a solvent-resistant filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active drug concentration and detecting the formation of degradation products. Forced degradation studies are performed to intentionally degrade the drug substance to develop and validate this method.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating imipramine from its potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with UV detection.

-

Forced Degradation (Stress Testing): Expose solutions of this compound to various stress conditions to generate degradation products. The goal is to achieve 5-20% degradation of the active ingredient.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store a solution at 70°C for 48 hours.

-

Photodegradation: Expose a solution to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples using the developed HPLC method.

-

Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Ensure that all degradation product peaks are well-resolved from the parent imipramine peak.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data indicates its solubility in common organic solvents and insolubility in water, further quantitative analysis using the detailed protocols provided is essential for precise formulation development. The stability of this compound is influenced by pH, light, and temperature, and the development of a validated stability-indicating method is critical for accurate shelf-life determination. The experimental workflows and methodologies outlined herein offer a robust framework for researchers and scientists to generate the necessary data to support the development of safe and effective drug products containing this compound.

References

Probing the Analgesic Potential of Imipramine Pamoate in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the analgesic properties of imipramine pamoate in established preclinical models of neuropathic pain. It provides a comprehensive overview of the underlying mechanisms of action, detailed experimental protocols for inducing and assessing neuropathic pain, and a summary of the available efficacy data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development.

Introduction: The Rationale for Imipramine in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, remains a significant clinical challenge. Tricyclic antidepressants (TCAs) like imipramine have been a cornerstone of neuropathic pain management for decades.[1] Imipramine's analgesic effects are believed to be distinct from its antidepressant properties and are mediated through a complex interplay of neurochemical pathways.[1] This guide delves into the preclinical evidence that forms the basis for understanding imipramine's therapeutic potential in this context.

Mechanism of Action: Beyond Antidepressant Effects

The primary mechanism by which imipramine is thought to alleviate neuropathic pain is through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system.[2][3] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing the activity of the descending inhibitory pain pathways that originate in the brainstem and project to the spinal cord's dorsal horn.[2] The increased levels of NE and 5-HT in the dorsal horn are thought to dampen the transmission of pain signals from the periphery to the brain. Norepinephrine's analgesic effect is largely mediated through the activation of α2-adrenergic receptors.

Beyond this primary mechanism, emerging evidence suggests the involvement of other signaling pathways in imipramine's analgesic effects:

-

Brain-Derived Neurotrophic Factor (BDNF) Signaling: Imipramine has been shown to modulate the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is crucial for neuronal survival and synaptic plasticity, and its modulation by imipramine may contribute to the restoration of normal pain processing. In neuropathic pain states, BDNF can paradoxically contribute to the hyperexcitability of pain pathways; however, imipramine appears to normalize the dysregulated ERK/CREB signaling cascade, leading to the induction of BDNF in a manner that promotes antidepressant and potentially analgesic effects.

-

GABAergic Modulation: The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is also implicated in the analgesic action of imipramine. Studies suggest that imipramine's effects may be mediated by an alteration of central GABAergic mechanisms, with GABA agonists enhancing and antagonists attenuating its analgesic properties. Repeated imipramine administration has been shown to modify the release of GABA and alter the expression of GABA-A receptor subunits.

-

Anti-inflammatory Effects: Imipramine has demonstrated the ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by immune cells like microglia and astrocytes. This anti-inflammatory action may reduce the sensitization of nociceptors at the site of nerve injury, contributing to its overall analgesic effect.

Signaling Pathways and Experimental Workflow

Visualizing the Mechanisms and Process

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Descending Inhibitory Pathway Modulation by Imipramine.

Imipramine's Modulation of the BDNF-TrkB Signaling Pathway.

References

Imipramine Pamoate's Role in Modulating Brain-Derived Neurotrophic Factor (BDNF): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

I. Introduction

Imipramine, a tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder for decades.[1] Its primary mechanism was initially thought to be the inhibition of serotonin and norepinephrine reuptake.[1] However, emerging research has illuminated a more complex and nuanced mechanism of action, centering on the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical protein involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[2][3] Dysregulation of BDNF and its signaling receptor, Tropomyosin receptor kinase B (TrkB), has been strongly implicated in the pathophysiology of depression.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which imipramine pamoate modulates BDNF, summarizing key experimental findings, detailing relevant protocols, and visualizing the intricate signaling pathways involved.

II. Core Mechanisms of Action: Imipramine's Influence on BDNF Signaling

Imipramine's effect on BDNF is not a monolithic process but rather a cascade of interconnected molecular events. The evidence points to several key mechanisms, including direct receptor binding, activation of downstream kinases, and interaction with other neurotransmitter systems.

A. Direct and Indirect Activation of the TrkB Receptor

A paradigm shift in understanding antidepressant action suggests that these drugs may not solely rely on increasing synaptic monoamines. Studies have demonstrated that imipramine can directly bind to the TrkB receptor, facilitating its activation by BDNF. This binding is thought to occur at the transmembrane domain of TrkB, promoting receptor dimerization and enhancing its synaptic localization. Furthermore, research indicates that imipramine can induce the phosphorylation and activation of TrkB even independently of BDNF, suggesting a direct transactivation mechanism. This direct interaction provides a rapid pathway for initiating neuroplastic changes.

B. Intracellular Signaling Cascades

Upon activation, the BDNF-TrkB complex initiates several downstream signaling cascades crucial for its neurotrophic effects. Imipramine has been shown to modulate these pathways significantly.

-

PKA/ERK and CREB Pathway: In astrocytes, imipramine dose-dependently increases BDNF mRNA expression. This effect is mediated through the activation of Protein Kinase A (PKA) and the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MEK/ERK) pathways. Both of these pathways converge on the transcription factor cAMP response element-binding protein (CREB). Phosphorylation and activation of CREB lead to the increased transcription of the Bdnf gene.

-

PLC-γ Pathway and Glutamate Release: Chronic imipramine treatment can potentiate BDNF-induced signaling through the Phospholipase C-gamma (PLC-γ) pathway. This potentiation leads to an increase in inositol 1,4,5-trisphosphate (IP3) and subsequent release of intracellular calcium ([Ca2+]i). This cascade has been shown to enhance the BDNF-induced release of glutamate, highlighting a mechanism by which imipramine can modulate excitatory neurotransmission.

-

Involvement of Sigma-1 Receptors (Sig-1R): The potentiation of the BDNF-PLC-γ-glutamate release pathway by imipramine is dependent on sigma-1 receptors. Antagonizing Sig-1R blocks the imipramine-dependent enhancement of BDNF signaling. This suggests that Sig-1R acts as a crucial modulator, linking antidepressant action to BDNF-mediated synaptic effects.

Caption: Figure 1: Imipramine-Modulated BDNF Signaling Pathways.

III. Quantitative Effects on BDNF Levels and Neurogenesis

Chronic administration of imipramine consistently leads to an upregulation of BDNF in key brain regions associated with depression, such as the hippocampus and prefrontal cortex. This increase is observed at both the mRNA and protein levels and is correlated with the therapeutic effects of the drug.

Table 1: Summary of Imipramine's Quantitative Effects on BDNF and Related Factors

| Parameter Measured | Brain Region / Cell Type | Animal Model | Imipramine Dosage | Duration | Outcome | Reference |

| BDNF mRNA Expression | Cultured Rat Astrocytes | In Vitro | Dose-dependent | - | Significant increase | |

| BDNF mRNA Expression | Hippocampus | Rat | 10 mg/kg | 14 days | Significant elevation | |

| BDNF mRNA Expression | Rostral Ventromedial Medulla (RVM) | Rat (CCI model) | 5 mg/kg | 10+ days | Prevented decrease in BDNF mRNA | |

| BDNF Protein Levels | Rostral Ventromedial Medulla (RVM) | Rat (CCI model) | 5 mg/kg | 10+ days | Prevented decrease in BDNF protein | |

| BDNF Protein Levels | Amygdala | Rat (Maternal Deprivation) | 30 mg/kg | 14 days | Reversed stress-induced decrease | |

| TrkB Phosphorylation | Mouse Brain | Mouse | 30 mg/kg | 30 min (Acute) | Significant increase | |

| TrkB Phosphorylation | Dorsal Periaqueductal Gray (DPAG) | Rat | Not specified | Short & Long-term | Increased phosphorylated TrkB | |

| BDNF-TrkB Interaction | Rat Cingulate Cortex | Rat | Not specified | Acute & Chronic | Increased physical interaction | |

| Cell Proliferation (BrdU+) | Hippocampal Dentate Gyrus | Mouse | Not specified | 21 days | Significant increase |

Imipramine's influence extends beyond simply increasing BDNF levels; it actively promotes neurogenesis and neuronal survival. Chronic treatment increases the proliferation of neural progenitor cells in the hippocampal dentate gyrus. Crucially, normal BDNF-TrkB signaling is required for the long-term survival of these newborn neurons, and the neurogenesis-promoting effect of imipramine is lost in mice with impaired BDNF signaling. This indicates that imipramine initiates a process of increased neuronal turnover, and BDNF is essential for ensuring the viability of the newly generated cells.

IV. Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to investigate the effects of imipramine on BDNF.

A. Animal Models

-

Chronic Constriction Injury (CCI) Model: Used to model neuropathic pain and associated depression-like behaviors.

-

Protocol: Under anesthesia, the sciatic nerve of Sprague-Dawley rats is exposed. Four loose ligatures are tied around the nerve. Imipramine (e.g., 5 mg/kg, i.p.) or vehicle is administered daily, often starting 10 days post-surgery. Behavioral tests (e.g., forced swim test) and tissue collection for molecular analysis are performed at the end of the treatment period.

-

-

Maternal Deprivation Model: Used to model early life stress, a risk factor for depression.

-

Protocol: Pups are separated from their dams for a specified period (e.g., 3 hours) daily during the early postnatal period. During adulthood, these rats are treated with imipramine (e.g., 30 mg/kg) or saline for a period like 14 days. Behavioral and molecular assessments follow the treatment.

-

-

Ouabain-Induced Model of Bipolar Disorder: An intracerebroventricular (ICV) injection of ouabain is used to induce mania- and depressive-like behaviors in rats.

-

Protocol: Wistar rats receive a single ICV injection of ouabain (e.g., 10⁻³ M). Subsequently, they are treated for 14 days with saline, mood stabilizers, or imipramine (e.g., 10 mg/kg, i.p.) to assess effects on behavior and neurotrophic factor levels.

-

B. BDNF Measurement Techniques

-

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Protein:

-

Objective: To quantify BDNF protein levels in tissue homogenates (e.g., hippocampus, prefrontal cortex) or serum.

-

Protocol:

-

Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. Serum samples are prepared by allowing blood to clot, followed by centrifugation.

-

Assay: A commercial BDNF ELISA kit is used. The protocol typically involves coating a 96-well plate with an anti-BDNF monoclonal antibody.

-

Samples and standards are added to the wells and incubated.

-

A detection antibody (e.g., conjugated to horseradish peroxidase) is added.

-

A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

-

BDNF concentration is calculated based on the standard curve.

-

-

-

Real-Time Quantitative PCR (RT-qPCR) for BDNF mRNA:

-

Objective: To measure the relative expression of Bdnf gene transcripts.

-

Protocol:

-

RNA Extraction: Total RNA is isolated from brain tissue using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is prepared with cDNA, specific primers for BDNF and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green).

-

The reaction is run in a real-time PCR instrument.

-

Data Analysis: The relative expression of BDNF mRNA is calculated using the ΔΔCt method, normalizing the data to the housekeeping gene.

-

-

-

Western Blot for TrkB Phosphorylation:

-

Objective: To detect the activation of the TrkB receptor by measuring its phosphorylation state.

-

Protocol:

-

Protein Extraction: Proteins are extracted from tissue homogenates.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight with a primary antibody specific for phosphorylated TrkB (p-TrkB). It is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A separate blot or re-probing is done for total TrkB as a loading control.

-

Detection: A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system. Band intensity is quantified to determine the ratio of p-TrkB to total TrkB.

-

-

Caption: Figure 2: General Experimental Workflow.

The role of this compound in modulating BDNF is a multifaceted process that represents a significant departure from the classical monoamine hypothesis of antidepressant action. The evidence strongly supports a mechanism involving direct and indirect activation of the TrkB receptor, which in turn triggers critical intracellular signaling cascades (PKA/ERK/CREB and PLC-γ) to increase BDNF gene expression, promote neurogenesis, and enhance synaptic plasticity. The quantitative data consistently show that imipramine upregulates BDNF levels and activity in brain regions vital for mood regulation.

For drug development professionals, these findings underscore the potential of targeting the BDNF-TrkB signaling pathway directly. Developing molecules that can allosterically modulate the TrkB receptor or specifically activate downstream effectors could lead to novel antidepressants with faster onset and greater efficacy. Future research should continue to dissect the precise molecular interactions between imipramine and the TrkB receptor, explore the role of different cell types (e.g., neurons vs. glia) in mediating these effects, and investigate how genetic variations, such as the BDNF Val66Met polymorphism, might influence patient response to imipramine treatment. Understanding this intricate interplay is crucial for refining existing therapies and innovating the next generation of treatments for depressive disorders.

References

In-Vitro Investigation of Imipramine Pamoate's Anticholinergic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imipramine, a tricyclic antidepressant, is known to exhibit significant anticholinergic properties, which contribute to both its therapeutic effects and adverse side effect profile.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro methodologies used to investigate the anticholinergic characteristics of imipramine, with a focus on its pamoate salt. While imipramine pamoate is a long-acting formulation designed for controlled release in vivo, its in-vitro anticholinergic activity is attributed to the imipramine molecule itself.[4] Clinical studies have demonstrated the therapeutic equivalence of single-dose this compound and divided-dose imipramine hydrochloride, indicating that the active moiety's interaction with muscarinic receptors is independent of the salt form in in-vitro assays.[5] This guide details experimental protocols for radioligand binding assays and functional assays, presents quantitative data on the binding affinities of imipramine and its primary active metabolite, desipramine, and illustrates the relevant cellular signaling pathways and experimental workflows.

Quantitative Data: Muscarinic Receptor Binding Affinities

The anticholinergic effects of imipramine are a result of its antagonism at muscarinic acetylcholine receptors (mAChRs). The following table summarizes the in-vitro binding affinities of imipramine and its active metabolite, desipramine, for muscarinic receptors. This data is crucial for understanding the anticholinergic potency of the compound.

| Compound | Receptor Target | Assay Type | Test System | Value | Citation(s) |

| Imipramine | Muscarinic Acetylcholine Receptor | Radioligand Binding Assay | Membranes of rat brain | IC50 = 300 nM | |

| Desipramine | Muscarinic Acetylcholine Receptor | Functional Assay | Not Specified | Minor anticholinergic activity |

Note: The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity.

Experimental Protocols

The in-vitro anticholinergic properties of a compound like imipramine are primarily assessed through two types of assays: radioligand binding assays to determine receptor affinity and functional assays to measure the antagonist effect on receptor-mediated signaling.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay quantifies the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand that binds to these receptors.

Objective: To determine the inhibitory constant (Ki) of imipramine for muscarinic acetylcholine receptors.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing muscarinic acetylcholine receptors (e.g., rat brain homogenate).

-

Radioligand: A high-affinity muscarinic receptor radioligand, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB).

-

Test Compound: Imipramine (hydrochloride or pamoate salt, dissolved in an appropriate vehicle).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/C filters) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation.

-

50 µL of a fixed concentration of the radioligand.

-

50 µL of either:

-

Assay buffer (for total binding).

-

A high concentration of the non-specific binding control (e.g., atropine).

-

Varying concentrations of the test compound (imipramine).

-

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the imipramine concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that is induced by a muscarinic receptor agonist. This is particularly relevant for M1, M3, and M5 muscarinic receptor subtypes, which couple to the Gq signaling pathway.

Objective: To determine the functional antagonist potency of imipramine at Gq-coupled muscarinic receptors.

Materials:

-

Cell Line: A cell line endogenously expressing or engineered to express a specific muscarinic receptor subtype (e.g., CHO-M1 cells).

-

Muscarinic Agonist: A known muscarinic receptor agonist (e.g., carbachol, acetylcholine).

-

Test Compound: Imipramine.

-

Calcium-sensitive Fluorescent Dye: A fluorescent dye that exhibits a change in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: A balanced salt solution (e.g., HBSS) buffered with HEPES.

-

Fluorescence Plate Reader: An instrument capable of detecting changes in fluorescence intensity over time.

Protocol:

-

Cell Preparation:

-

Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of the test compound (imipramine) to the wells and incubate for a predetermined period to allow for receptor binding.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Automatically add a fixed concentration of the muscarinic agonist to all wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (peak response minus baseline) for each well.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the imipramine concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the functional antagonist potency.

-

Visualizations: Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to distinct downstream signaling cascades.

Caption: Simplified signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic acetylcholine receptors, showing the antagonistic action of imipramine.

General Experimental Workflow for In-Vitro Anticholinergic Assays

The following diagram outlines the general workflow for conducting either a radioligand binding assay or a functional assay to assess the anticholinergic properties of a test compound.

Caption: A generalized workflow for in-vitro assessment of anticholinergic properties, from preparation to data analysis.

References

- 1. imipramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medworksmedia.com [medworksmedia.com]

- 5. A controlled double blind comparative study of single dose administration of this compound and divided dose of imipramine hydrochloride in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetic profile of imipramine pamoate's active metabolite desipramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desipramine, the primary active metabolite of the tricyclic antidepressant imipramine, plays a crucial role in the therapeutic effects of its parent drug. As a potent and relatively selective norepinephrine reuptake inhibitor, its pharmacokinetic properties are of significant interest for effective dose individualization and to minimize toxicity.[1] This technical guide provides an in-depth overview of the pharmacokinetic profile of desipramine, including its absorption, distribution, metabolism, and excretion, supplemented with detailed experimental protocols and visual representations of its metabolic and signaling pathways.

Pharmacokinetic Parameters

The pharmacokinetic profile of desipramine is characterized by rapid absorption, extensive distribution, and significant hepatic metabolism, leading to considerable interindividual variability. This variability is influenced by genetic factors, particularly polymorphisms in cytochrome P450 enzymes.[2][3]

Absorption

Following oral administration, desipramine is rapidly and almost completely absorbed from the gastrointestinal tract.[4][5] However, it undergoes extensive first-pass metabolism in the liver. Peak plasma concentrations (Cmax) are typically reached within 2 to 6 hours (Tmax).

Distribution

Desipramine is a lipophilic compound, which results in a large apparent volume of distribution (Vd), ranging from 10 to 50 L/kg. It is widely distributed throughout the body and binds extensively to plasma proteins, with a binding rate of 73-92%.

Metabolism

Desipramine is extensively metabolized in the liver, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 2-hydroxydesipramine. This metabolic pathway is under genetic control, leading to significant variations in drug clearance among individuals. Minor metabolic pathways include N-demethylation via CYP1A2. The 2-hydroxydesipramine metabolite may also possess pharmacological activity.

Excretion

Less than 5% of a dose of desipramine is excreted unchanged in the urine. The majority of the drug is eliminated as its metabolites, with approximately 70% being excreted in the urine.

The following tables summarize the key pharmacokinetic parameters of desipramine reported in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Desipramine (Single Oral Dose)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 2 - 6 hours | |

| Cmax (Peak Plasma Concentration) | Varies with dose | |

| t½ (Elimination Half-life) | 14 - 60 hours | |

| Vd (Volume of Distribution) | 10 - 50 L/kg | |

| CL/F (Apparent Oral Clearance) | 73.5 - 123 L/h | |

| Protein Binding | 73 - 92% | |

| Bioavailability (F) | ~40% |

Table 2: Pharmacokinetic Parameters of Desipramine (Population Pharmacokinetic Model)

| Parameter | Mean Population Estimate | Between-Subject Variability (%) | Reference |

| Apparent Clearance (CL/F) | 111 L/h | 73 | |

| Apparent Volume of Distribution (V/F) | 2950 L | 48 | |

| Absorption Rate Constant (ka) | 0.15 h⁻¹ | 133 |

Metabolic Pathway of Imipramine to Desipramine and its Subsequent Metabolism